

# Application Notes and Protocols for Calcium Imaging of OX2R Agonist 1 Activity

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## Compound of Interest

Compound Name: OX2R agonist 1

Cat. No.: B15620922

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Audience: Researchers, scientists, and drug development professionals.

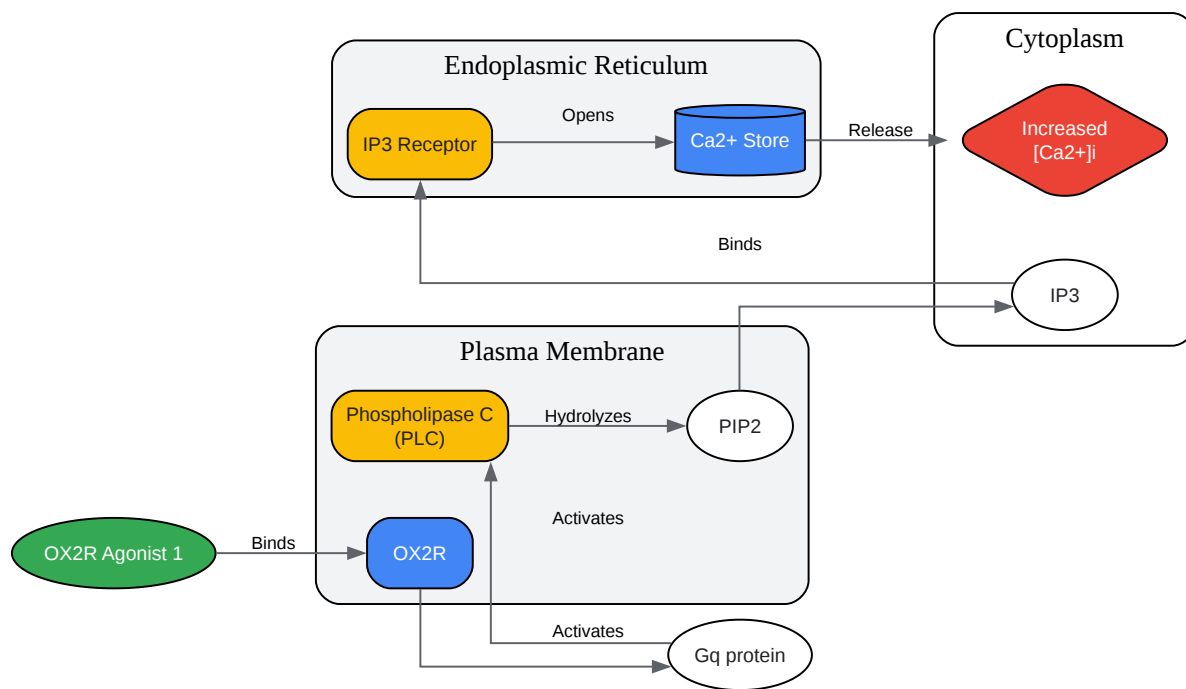
## Introduction

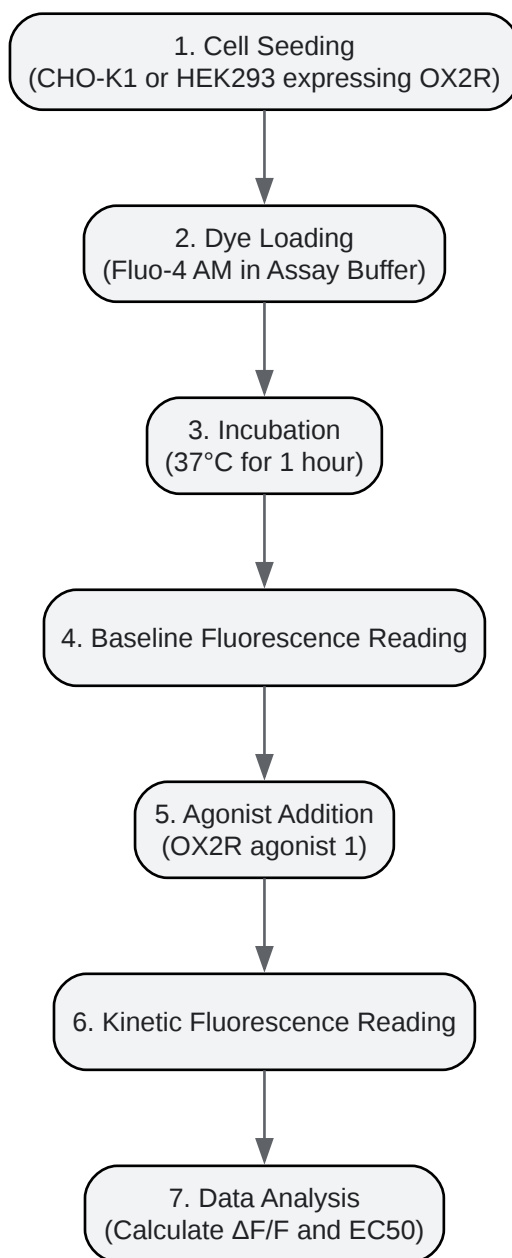
Orexin receptor 2 (OX2R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, where it plays a crucial role in regulating sleep-wake cycles, appetite, and reward pathways.[1] Agonists of OX2R are of significant interest as potential therapeutics for conditions such as narcolepsy.[2] Upon agonist binding, OX2R primarily couples to the Gq family of G-proteins.[1][3] This activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ( $\text{Ca}^{2+}$ ) into the cytoplasm.[1][4] This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators, providing a robust method for assessing the activity of OX2R agonists.

This document provides a detailed protocol for a calcium imaging assay to characterize the activity of a specific OX2R agonist, referred to as "**OX2R agonist 1**," using a recombinant cell line expressing human OX2R.

## Signaling Pathway

The activation of OX2R by an agonist leads to an increase in intracellular calcium via the Gq signaling pathway.





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## References

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